![molecular formula C14H22N2 B2386135 1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine CAS No. 359878-18-5](/img/structure/B2386135.png)
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine
Vue d'ensemble
Description
“1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine” is a chemical compound with the CAS Number: 1042624-28-1 . It has a molecular weight of 218.34 . The IUPAC name for this compound is 1-methyl-N-(3-methylbenzyl)-4-piperidinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c1-12-4-3-5-13(10-12)11-15-14-6-8-16(2)9-7-14/h3-5,10,14-15H,6-9,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.0±0.1 g/cm^3 . The boiling point is 324.8±35.0 °C at 760 mmHg . The compound has a molar refractivity of 69.3±0.4 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Applications De Recherche Scientifique
- Initially, interest in this compound stemmed from its potential antiviral activity . Researchers investigated its effectiveness against viral infections, although further studies are needed to explore its mechanism of action and specific targets.
- Thiourea derivatives, including our compound, have gained attention in asymmetric synthesis due to their dual hydrogen bonding capabilities . These compounds can serve as catalysts, facilitating chiral transformations in organic reactions.
- Beyond antiviral properties, thiourea derivatives exhibit biological potency . Researchers explore their interactions with biological macromolecules, such as proteins and nucleic acids, to understand their potential therapeutic applications.
- Thioureas are known for their ability to complex with metal ions . Our compound may form stable complexes with transition metals, which could have implications in catalysis, materials science, and bioinorganic chemistry.
- The single crystal X-ray structure of our compound provides valuable insights into its molecular conformation . Researchers use crystallography to understand intermolecular interactions, packing arrangements, and tautomeric forms.
- Researchers have developed continuous flow microreactor systems to synthesize related compounds . Investigating the intrinsic reaction kinetics parameters helps optimize the synthesis process.
Antiviral Activity
Dual Hydrogen Bonding Catalysis
Biological Potency
Metal Complexation
Crystallography and Structural Studies
Continuous Flow Synthesis
Chien Ing Yeo and Edward R. T. Tiekink. “1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea.” Molbank 2019, 2019 (1), M1052. Read more
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-3-5-13(6-4-12)11-15-14-7-9-16(2)10-8-14/h3-6,14-15H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWKHHXNKKLBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386054.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)

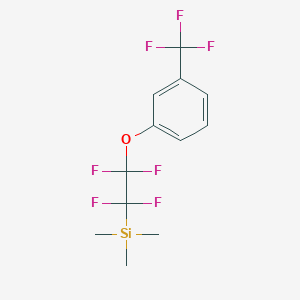
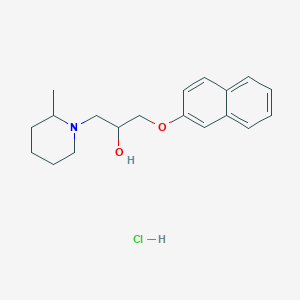
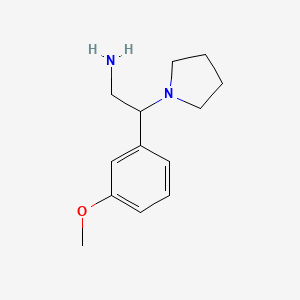
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)
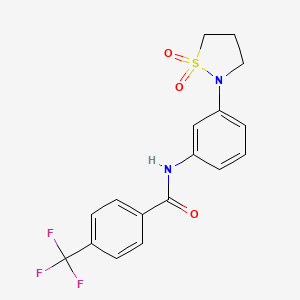
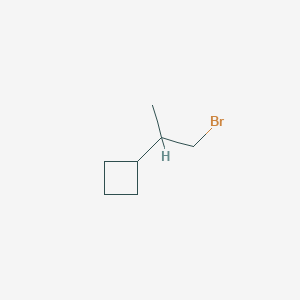
![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2386068.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)
![N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B2386073.png)
